The compound 2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one is a complex flavonoid derivative. This compound is characterized by its intricate structure that includes multiple hydroxyl groups and sugar moieties.
The synthesis of this compound typically involves multi-step organic reactions including glycosylation and hydroxylation processes. The starting materials often include simpler flavonoids and sugar derivatives.
The molecular structure can be represented using various notations:
C1=CC(=C(C(=C1C(=O)O)O)O)C2=C(C(=C(C(=C2O)O)O)O)O
InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)...
The compound has a complex stereochemistry with multiple chiral centers indicated by the (R/S) designations in its name. The accurate mass of the compound is 467.114 Da .
The compound may undergo several chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts or reagents that facilitate the desired transformations.
The mechanism of action for this compound often involves its interaction with biological targets such as enzymes or receptors. Flavonoids are known for their antioxidant properties and potential anti-inflammatory effects.
Research indicates that compounds like this one can modulate signaling pathways related to oxidative stress and inflammation, which are crucial in various diseases .
Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly used to characterize the purity and structural integrity of this compound .
This compound has potential applications in:
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: